Canniprene

説明

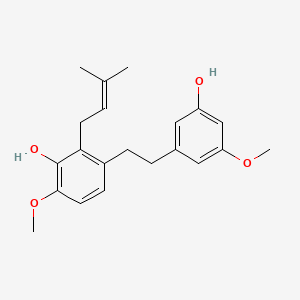

Canniprene (C21H26O4) is an isoprenylated bibenzyl found in the fan leaves of Cannabis sativa . It can be vaporized and potentially inhaled from cannabis .

Molecular Structure Analysis

Canniprene has a molecular formula of C21H26O4 and a molar mass of 342.435 g·mol−1 . Its IUPAC name is 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methylbut-2-en-1-yl)phenol .

Physical And Chemical Properties Analysis

Canniprene has a density of 1.1±0.1 g/cm3, a boiling point of 500.3±45.0 °C at 760 mmHg, and a flash point of 256.4±28.7 °C . The melting point is not available .

科学的研究の応用

Anti-Cancer Properties

Canniprene has been investigated for its potential as an anti-cancer agent . Research conducted by Guo et al. tested Canniprene on several cancer cell lines, including MCF-7 (human breast cancer), A549 (human lung adenocarcinoma), HepG2 (human liver carcinoma), and HT-29 (human colorectal adenocarcinoma) . The compound’s ability to inhibit the proliferation of these cells suggests a promising avenue for the development of new cancer therapies.

Anti-Inflammatory Activity

The anti-inflammatory properties of Canniprene are another area of interest. Stilbenes, a class of compounds to which Canniprene belongs, have demonstrated significant anti-inflammatory effects . This could have implications for the treatment of chronic inflammatory diseases and conditions.

Antioxidant Effects

Canniprene, like other stilbenes, exhibits antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which can lead to various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer .

Pharmacokinetic Modeling

Predictive in silico modeling has been performed on Canniprene to provide prospective activity, pharmacokinetic, metabolism, and permeability data . This modeling is essential for understanding how Canniprene behaves within the body and can guide further research and development.

Metabolomics Research

Canniprene’s role in metabolomics research is an emerging field. Metabolomics is the study of metabolites within cells, biofluids, tissues, or organisms. As a secondary metabolite in cannabis, Canniprene’s interactions and effects within the metabolome could provide insights into the plant’s therapeutic effects and the endocannabinoid system .

将来の方向性

Canniprene has shown potential therapeutic benefits, including anti-inflammatory, antiviral, and anti-cancer effects . It has been researched to a limited extent for potential health benefits . Predictive in silico modeling provides prospective activity, pharmacokinetic, metabolism, and permeability data, setting the groundwork for further investigation into these poorly characterized compounds .

特性

IUPAC Name |

3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methylbut-2-enyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-14(2)5-9-19-16(8-10-20(25-4)21(19)23)7-6-15-11-17(22)13-18(12-15)24-3/h5,8,10-13,22-23H,6-7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQFSSVGVDXEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)OC)CCC2=CC(=CC(=C2)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Record name | Canniprene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Canniprene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702065 | |

| Record name | Canniprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Canniprene | |

CAS RN |

70677-47-3 | |

| Record name | Canniprene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070677473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canniprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNIPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QD8NF292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)

![Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate](/img/structure/B564605.png)

![2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethyl acetate](/img/structure/B564608.png)